molecular formula C11H16N2O B161820 (1-(Pyridin-4-YL)piperidin-4-YL)methanol CAS No. 130658-67-2

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Cat. No. B161820
CAS RN: 130658-67-2
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
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Description

“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” is a compound with the molecular formula C11H17N3. It has an average mass of 191.273 Da and a monoisotopic mass of 191.142242 Da .


Synthesis Analysis

While specific synthesis methods for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For instance, a related compound, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, was synthesized using lithium aluminum hydride in tetrahydrofuran .


Physical And Chemical Properties Analysis

“(1-(Pyridin-4-YL)piperidin-4-YL)methanol” has a density of 1.1±0.1 g/cm³, a boiling point of 338.4±12.0 °C at 760 mmHg, and a flash point of 158.4±19.6 °C .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity

Piperidine derivatives have shown significant biological activity . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Multicomponent Reactions

Piperidines are involved in multicomponent reactions, which are a type of chemical reaction in which three or more reactants combine to form a product .

Hydrogenation

Piperidines are involved in hydrogenation reactions, which are chemical reactions that add hydrogen (H2) to a substance .

Cycloaddition

Piperidines are involved in cycloaddition reactions, which are a type of organic reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a larger one .

Annulation

Piperidines are involved in annulation reactions, which are a type of chemical reaction in which a new ring is constructed on another molecule .

Amination

Piperidines are involved in amination reactions, which are organic reactions in which an amine group is introduced into a molecule .

Future Directions

While specific future directions for “(1-(Pyridin-4-YL)piperidin-4-YL)methanol” were not found, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds with significant potential in drug discovery .

Mechanism of Action

Target of Action

The primary target of (1-(Pyridin-4-YL)piperidin-4-YL)methanol is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Biochemical Pathways

Given its target, it is likely involved in theRaf/MEK/ERK pathway , which is crucial for cell division and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action are not well-documented. Given its target, it may influence cell growth and proliferation. More research is needed to confirm these effects .

properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWWBRWRZGBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Synthesis routes and methods I

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (7.8 g) and 4-hydroxymethylpiperidine (2 g) by an analogous procedure to that described in preparation 1.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

The title compound (2.7 g, 80%) was prepared as a syrupy liquid from 2-chloropyridine (6.5 ml) and 4-piperidinyl methanol (2 g) by an analogous procedure to that described in preparation 1.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
80%

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